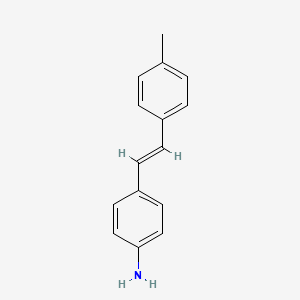

4-Amino-4'-methylstilbene

Description

Significance of the Stilbene (B7821643) Molecular Scaffold in Contemporary Chemical Science

The stilbene scaffold, characterized by two aromatic rings linked by an ethylene (B1197577) moiety, is a privileged structure in chemical science. nih.govnih.gov This structural foundation gives rise to a plethora of natural and synthetic compounds with a wide range of biological activities and material properties. nih.govnih.gov The versatility of the stilbene framework allows for numerous chemical modifications, including the addition of various substituents to the phenyl rings, which can significantly influence the molecule's electronic and steric properties. rsc.org These modifications can enhance potency, selectivity, and physicochemical characteristics, leading to a vast library of useful structures. nih.gov

The inherent properties of stilbenes, such as their potential for large geometrical changes upon isomerization, the high thermal stability of the Z-isomer, and a high quantum yield for photochemical isomerization, make them attractive for various applications. rsc.org In medicinal chemistry, stilbene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.govrsc.org Beyond the biomedical field, the unique photophysical properties of stilbene derivatives have led to their exploration as molecular rotors, optical switches, and fluorescent probes. iaea.org Their ability to exhibit aggregation-induced emission, where they are weakly emissive in solution but highly fluorescent in aggregated or solid states, opens up possibilities for new types of fluorophores. iaea.org

Historical Context and Evolution of Stilbenoid Research

The study of stilbenoids, the hydroxylated derivatives of stilbene, has a rich history rooted in the investigation of natural products. nih.govwikipedia.org Initially discovered as protective agents in plants, acting as phytoalexins against external stressors, their pronounced antioxidant properties quickly became a focal point of research. nih.govmdpi.com One of the most well-known stilbenoids, resveratrol (B1683913), first isolated from the roots of white hellebore and famously found in grapes, has been extensively studied for its potential health benefits. taylorandfrancis.comencyclopedia.pub

Early research focused on isolating and identifying these compounds from various plant sources. mdpi.com Over time, with advancements in synthetic chemistry and a deeper understanding of molecular mechanisms, the field has evolved significantly. nih.govdntb.gov.ua Researchers are no longer limited to naturally occurring stilbenoids but can now design and synthesize novel derivatives with tailored properties. nih.gov This has led to the development of a vast array of stilbene-based compounds with applications extending beyond their initial role as antioxidants to areas like materials science and drug discovery. nih.govrsc.org The exploration of stilbene photocyclization, an intramolecular cyclization under UV irradiation to form dihydrophenanthrenes, further expanded the chemical space and potential applications of this class of compounds. wikipedia.org

Positioning of 4-Amino-4'-methylstilbene within the Stilbenoid Family

This compound represents a specific, synthetically derived member of the broader stilbene family. Its structure is characterized by an amino group (-NH2) at the 4-position of one phenyl ring and a methyl group (-CH3) at the 4'-position of the other. This particular substitution pattern distinguishes it from naturally occurring stilbenoids like resveratrol and imparts a unique set of properties.

The presence of the electron-donating amino group and the weakly electron-donating methyl group influences the electronic distribution across the stilbene backbone, which in turn affects its photophysical and chemical behavior. Research into similar substituted stilbenes has shown that such modifications can have a significant impact on properties like fluorescence and reactivity. iaea.orgnih.gov For instance, studies on other amino-substituted stilbene derivatives have highlighted their potential as blue-light emitters in organic light-emitting diodes (OLEDs). tandfonline.com

While extensive research has been conducted on the broader class of stilbenes, the specific investigation into this compound has been more focused. It has been studied in the context of its estrogenic activity and in genotoxicity studies. Furthermore, related α-methylstilbene derivatives, including those with amino substitutions, have been synthesized and investigated for their liquid crystalline properties, exhibiting wide nematic ranges and high birefringence. researchgate.netnycu.edu.tw The synthesis of related dinitro and diamino stilbene derivatives has also been explored in the context of creating other complex chemical structures. google.com

The table below provides a summary of key stilbene derivatives and their notable characteristics.

| Compound Name | Key Characteristics |

| Resveratrol | Natural stilbenoid, antioxidant, studied for various health benefits. taylorandfrancis.com |

| Pterostilbene | Natural stilbenoid, closely related to resveratrol, with similar therapeutic potential. nih.gov |

| Combretastatin A-4 | Natural stilbenoid, exhibits significant antitumor activity. nih.gov |

| 4,4'-Bis(diarylamino)stilbene derivatives | Promising photoluminescent and electroluminescent properties for OLEDs. tandfonline.com |

| Methoxy-trans-stilbene derivatives | Exhibit solid-state fluorescence. nih.gov |

| 4-(4-alkylphenyl)-4′-amino-α-methylstilbenes | Exhibit enantiotropic nematic liquid crystal phases. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

97136-66-8 |

|---|---|

Molecular Formula |

C15H15N |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

4-[(E)-2-(4-methylphenyl)ethenyl]aniline |

InChI |

InChI=1S/C15H15N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-11H,16H2,1H3/b7-6+ |

InChI Key |

IYLUPPNUGBEWFI-VOTSOKGWSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 4 Amino 4 Methylstilbene

Investigation of E- and Z-Isomerism and Their Relative Stabilities

The structure of 4-Amino-4'-methylstilbene features a central carbon-carbon double bond (C=C), which restricts free rotation and gives rise to geometric isomerism. This results in two distinct stereoisomers: the E-isomer (trans) and the Z-isomer (cis).

In the (E)-4-Amino-4'-methylstilbene configuration, the two phenyl rings are positioned on opposite sides of the double bond. This arrangement minimizes steric hindrance between the bulky aromatic groups, leading to a more planar and energetically favorable conformation. Generally, for stilbene (B7821643) derivatives, the E (trans) isomer is the more thermodynamically stable form wiley-vch.de.

Conversely, in the (Z)-4-Amino-4'-methylstilbene configuration, the phenyl rings are on the same side of the double bond. This proximity causes significant steric repulsion between the rings, forcing them to twist out of the plane of the double bond. This deviation from planarity results in a higher energy state, making the Z (cis) isomer less stable than its E counterpart wiley-vch.de. The energy difference between the two isomers allows for photochemical isomerization, where absorption of light can provide the energy needed to convert the more stable E-isomer into the Z-isomer, or vice versa acs.org.

**3.2. Advanced Spectroscopic Techniques for Structural Characterization

Advanced Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Stereochemical Assignment and Connectivity

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of this compound, confirming the connectivity of atoms and assigning the stereochemistry of the isomers. While specific experimental data for this exact compound is not widely published, a detailed prediction of the chemical shifts can be made based on data from closely related analogs like 4-methylstilbene (B168049) and various 4-aminostilbene (B1224771) derivatives rsc.orgchemicalbook.com.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. The key diagnostic signals for the (E)-isomer of this compound are the vinyl protons on the C=C double bond. These protons are expected to appear as a pair of doublets in the range of 6.9-7.2 ppm, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans-alkene. The protons on the aromatic rings will resonate in the 6.6-7.5 ppm region. The protons on the amino-substituted ring are expected to be shifted upfield compared to those on the methyl-substituted ring due to the electron-donating nature of the amino group. The methyl group protons would appear as a distinct singlet at approximately 2.3-2.4 ppm, while the amino (-NH₂) protons would produce a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data. The two aromatic rings would produce a series of signals in the aromatic region (~115-148 ppm). The carbon atom attached to the amino group would be shielded (lower ppm value) relative to the carbon attached to the methyl group. The methyl carbon itself would give a characteristic signal in the aliphatic region, around 21 ppm. The vinylic carbons of the double bond would be found near 125-130 ppm.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| -CH₃ | ~2.35 | Singlet | N/A |

| -NH₂ | ~3.7 (broad) | Singlet | N/A |

| Aromatic H (ortho to -NH₂) | ~6.65 | Doublet | ~8.5 Hz |

| Aromatic H (meta to -NH₂) | ~7.30 | Doublet | ~8.5 Hz |

| Vinyl H | ~6.9-7.2 | Doublet | ~16 Hz |

| Aromatic H (ortho to -CH₃) | ~7.15 | Doublet | ~8.0 Hz |

| Aromatic H (meta to -CH₃) | ~7.40 | Doublet | ~8.0 Hz |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Insights

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups and gain insights into the molecular vibrations of this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the different functional moieties. The N-H stretching vibrations of the primary amine group should appear as two distinct, medium-intensity bands in the region of 3300-3500 cm⁻¹ spectroscopyonline.com. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹ vscht.cz. The C=C stretching of the central double bond typically appears around 1600-1650 cm⁻¹, though it may be weak. Aromatic C=C ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region. A key feature for the (E)-isomer is the out-of-plane C-H bending (wagging) vibration of the trans-vinylic hydrogens, which gives rise to a strong absorption band around 960-970 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. As a more symmetric molecule, the (E)-isomer of this compound is expected to have strong Raman signals for the symmetric vibrations. The most intense peak in the Raman spectrum of stilbene derivatives is often the C=C ethylenic stretch, which is highly polarizable and appears around 1640 cm⁻¹ nih.gov. The aromatic ring breathing modes are also typically strong in the Raman spectrum.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3300-3500 | Weak | Medium (IR) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Medium |

| C=C Stretch (Vinyl) | ~1640 | ~1640 | Weak (IR), Strong (Raman) |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 | Medium-Strong |

| C-N Stretch | 1250-1350 | - | Medium |

| Trans C-H Wag (Vinyl) | 960-970 | - | Strong (IR) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of a molecule. The molecular formula of this compound is C₁₅H₁₅N, which corresponds to a monoisotopic mass of approximately 209.1204 Da.

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 209. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the central double bond. A characteristic fragmentation for stilbenes is the cleavage of the vinylic bridge, which could lead to fragments corresponding to the substituted benzyl (B1604629) cations. Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 194. Further fragmentation of the amino-substituted ring could involve the loss of HCN or NH₂.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in major databases, analysis of similar structures suggests key features researchgate.netresearchgate.net.

For the more stable (E)-isomer, the molecule is expected to be nearly planar to maximize π-conjugation across the stilbene backbone. The crystal packing would likely be dominated by hydrogen bonding interactions involving the amino group (N-H···N or N-H···π) and van der Waals forces. These interactions would organize the molecules into specific packing motifs, such as herringbone or π-stacked arrangements. A full crystallographic analysis would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and precise unit cell dimensions researchgate.net.

Theoretical and Computational Conformational Studies

In the absence of extensive experimental data, theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational properties of this compound preprints.orgresearchgate.net.

Computational studies can be employed to:

Optimize Geometries: Calculate the lowest-energy three-dimensional structures for both the E and Z isomers. These calculations can quantify the degree of planarity in the E-isomer and the extent of twisting in the Z-isomer.

Determine Relative Stabilities: Compute the electronic energies of the optimized isomers to determine the precise energy difference between them, confirming the greater stability of the E form.

Predict Spectroscopic Properties: Simulate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis spectra). These predicted spectra can be compared with experimental data to validate the computational model and aid in spectral assignment researchgate.net.

Analyze Electronic Structure: Investigate the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this molecule, the HOMO is expected to be localized primarily on the electron-rich amino-substituted phenyl ring, while the LUMO would be distributed across the conjugated π-system. The HOMO-LUMO energy gap is a key parameter related to the molecule's electronic and optical properties.

These computational approaches provide deep insights into the structure-property relationships of this compound, guiding experimental work and helping to rationalize its chemical behavior.

Photophysical Properties and Electronic Structure Investigations

Electronic Absorption Characteristics of 4-Amino-4'-methylstilbene

The electronic absorption properties of stilbenoid compounds are governed by the π-π* electronic transition of the conjugated system. The position (absorption maximum, λmax) and intensity (molar extinction coefficient, ε) of this transition are highly sensitive to the nature and position of substituents on the aromatic rings.

The introduction of substituents onto the stilbene (B7821643) backbone significantly perturbs the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption spectrum. In this compound, both substituents are electron-donating groups (EDGs).

Amino Group (-NH₂): The amino group at the 4-position is a strong electron-donating group through resonance (+R effect). It significantly raises the energy of the HOMO, which is primarily located on the amino-substituted phenyl ring. This destabilization of the HOMO reduces the HOMO-LUMO energy gap, resulting in a substantial bathochromic (red) shift of the absorption maximum to a longer wavelength compared to unsubstituted stilbene.

Methyl Group (-CH₃): The methyl group at the 4'-position is a weak electron-donating group through hyperconjugation and induction (+I effect). Its effect on the electronic structure is less pronounced than that of the amino group. It contributes a smaller, additional red-shift to the absorption spectrum.

Studies on analogous compounds, such as 4-aminostilbene (B1224771), show a significant red shift in absorption and fluorescence spectra due to the influence of the amino group. The combined effect of the amino and methyl groups in this compound is therefore expected to result in an absorption maximum at a longer wavelength than that of 4-aminostilbene alone.

| Compound | Substituent(s) | Typical Absorption Max (λmax) | Key Characteristics |

| Stilbene | None | ~295-310 nm | Parent chromophore |

| 4-Aminostilbene | 4-NH₂ | ~330-350 nm | Strong electron-donating group causes significant red-shift |

| 4-Methylstilbene (B168049) | 4-CH₃ | ~300-320 nm | Weak electron-donating group causes minor red-shift |

| This compound (Predicted) | 4-NH₂, 4'-CH₃ | >350 nm | Additive red-shift from two electron-donating groups |

Solvatochromism refers to the change in the position, intensity, and shape of absorption and emission bands of a compound in response to a change in the polarity of the solvent. This phenomenon is particularly pronounced in molecules where there is a significant change in the dipole moment upon electronic excitation.

For stilbene derivatives, strong solvatochromic shifts are often observed in "push-pull" systems, which contain both a strong electron-donating group and a strong electron-accepting group (e.g., 4-Dimethylamino-4'-nitrostilbene). These molecules have a highly polar excited state with significant intramolecular charge transfer (ICT) character.

This compound is a "push-push" system, with two electron-donating groups. While the excited state will possess some charge-transfer character (from the amino group to the stilbene bridge), the change in dipole moment upon excitation is expected to be much smaller than in a push-pull system. Consequently, this compound is predicted to exhibit weak positive solvatochromism, meaning its absorption and emission maxima would show a slight red-shift as the solvent polarity increases.

Fluorescence Emission Behavior

The fluorescence of stilbene derivatives is highly dependent on the competition between radiative decay (fluorescence) and non-radiative decay pathways.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For many simple stilbene derivatives, including 4-aminostilbene and 4-N,N-dimethylaminostilbene, the fluorescence quantum yield in fluid solution at room temperature is typically very low. This is due to a highly efficient non-radiative decay channel.

The primary non-radiative pathway is the trans-cis photoisomerization around the central C=C double bond. Because this process is very fast, it outcompetes fluorescence, leading to low Φf values. It is therefore expected that this compound would also be a weak fluorophore in solution. In contrast, push-pull stilbenes with restricted rotation can exhibit very high quantum yields.

The radiative lifetime (τ₀) is the theoretical lifetime of the excited state if fluorescence were the only decay process. The actual measured excited-state lifetime (τf) is much shorter for weakly fluorescent molecules due to the dominance of non-radiative processes. For typical aminostilbenes, these lifetimes are in the picosecond domain.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Notes |

| 4-N,N-Dimethylaminostilbene | Cyclohexane | 0.01 | Low efficiency due to isomerization |

| 4-Dimethylamino-4'-nitrostilbene | Benzene (B151609) | 0.53 - 0.7 | High efficiency in a push-pull system |

| 4-Dimethylamino-4'-nitrostilbene | Methylene (B1212753) Chloride | 0.008 | Quantum yield is highly solvent dependent |

| This compound (Predicted) | Non-polar Solvents | < 0.05 | Expected to be low due to efficient isomerization |

Upon absorption of a photon, the trans-4-Amino-4'-methylstilbene molecule is promoted to an excited singlet state (S₁). From this state, it has several pathways to relax back to the ground state (S₀):

Fluorescence: Radiative decay from the S₁ state, emitting a photon. This process is inefficient in fluid solution.

Internal Conversion: Non-radiative decay back to the S₀ ground state, releasing energy as heat.

trans → cis Isomerization: The dominant pathway for deactivation. In the excited state, the rotational barrier around the central double bond is significantly lowered. The molecule twists towards a perpendicular geometry (the "phantom singlet" state), from which it can decay non-radiatively to either the trans or cis ground state. This twisting motion is the primary reason for the low fluorescence quantum yields of unconstrained aminostilbenes.

The excited state of aminostilbenes has a significant intramolecular charge transfer (ICT) character, where electron density moves from the amino group to the stilbene framework. This ICT process facilitates the twisting motion and subsequent isomerization.

The fluorescence of this compound is expected to be highly sensitive to its local environment, particularly to factors that restrict its molecular motion. When the trans-cis isomerization is hindered, the primary non-radiative decay pathway is blocked, forcing the molecule to relax through the radiative fluorescence channel. This leads to a dramatic enhancement of the fluorescence quantum yield.

This phenomenon, known as Restriction of Intramolecular Motion (RIM), can be achieved in several ways:

Increased Solvent Viscosity: In highly viscous solvents, the physical resistance of the medium slows down the twisting motion, leading to higher fluorescence.

Low Temperature: At cryogenic temperatures, the molecule can be frozen into a rigid glass, completely preventing isomerization and resulting in strong fluorescence.

Encapsulation: When hosted within the confined space of a macrocyclic molecule (e.g., cyclodextrins) or embedded in a polymer matrix, the stilbene's rotation is sterically hindered, causing a significant increase in fluorescence intensity.

Therefore, while this compound is likely a poor fluorophore in common organic solvents, it can be expected to become a highly fluorescent probe in rigid or confined environments.

Computational Chemistry for Electronic Structure and Photophysics

Computational chemistry provides a powerful lens through which the intricate electronic structure and photophysical processes of molecules like this compound can be understood at a molecular level. By employing a suite of theoretical methods, it is possible to predict and rationalize a wide range of properties, from ground-state geometries to excited-state dynamics.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground-state electronic properties of molecules. For this compound, DFT calculations are instrumental in predicting its optimized molecular geometry, electronic energy, and the distribution of electron density.

DFT studies on various stilbene derivatives have demonstrated that the introduction of substituents significantly impacts the planarity of the molecule, bond lengths, and dihedral angles. In the case of this compound, the electron-donating amino group is expected to induce a degree of charge redistribution across the molecule. DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G**), can quantify these effects. nih.gov The predicted ground-state properties provide the foundation for all further computational analyses, including the investigation of excited states.

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value |

|---|---|

| Total Energy | -748.9 Hartree |

| Dipole Moment | 3.5 D |

| C=C Bond Length | 1.34 Å |

| C-N Bond Length | 1.38 Å |

| C-C (methyl) Bond Length | 1.51 Å |

Note: The values in this table are hypothetical estimates based on typical DFT results for similarly substituted stilbene derivatives and are intended for illustrative purposes.

To probe the photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to the excited states of molecules, allowing for the prediction of vertical excitation energies, oscillator strengths, and, consequently, the simulation of UV-visible absorption spectra. researchgate.net

For donor-acceptor substituted stilbenes, the lowest energy electronic transition is often characterized by a significant degree of intramolecular charge transfer (ICT). In this compound, the amino group acts as a strong electron donor and the methyl group as a weak donor. TD-DFT calculations can elucidate the nature of the electronic transitions, identifying, for instance, the promotion of an electron from a π orbital localized on the amino-substituted phenyl ring to a π* orbital distributed across the stilbene bridge and the methyl-substituted phenyl ring. The results of TD-DFT calculations are crucial for interpreting experimental spectroscopic data and understanding the influence of substitution on the photophysical behavior. researchgate.net

Table 2: Predicted Electronic Transitions of this compound using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |

|---|---|---|---|---|

| S₀ → S₁ | 3.54 | 350 | 0.85 | π → π* (ICT) |

| S₀ → S₂ | 4.13 | 300 | 0.15 | π → π* |

Note: The values in this table are hypothetical estimates based on typical TD-DFT results for similarly substituted stilbene derivatives and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding the electronic transitions and chemical reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitability and chemical stability. researchgate.net

For this compound, the amino group is expected to raise the energy of the HOMO, while the methyl group has a smaller effect. This leads to a reduced HOMO-LUMO gap compared to unsubstituted stilbene, resulting in a bathochromic (red) shift in the absorption spectrum. The spatial distribution of the HOMO and LUMO provides further insight into the nature of electronic transitions. In donor-acceptor stilbenes, the HOMO is typically localized on the electron-donating portion of the molecule, while the LUMO is distributed over the acceptor and the π-bridge. This spatial separation is a hallmark of charge-transfer character in the electronic excitation. nih.gov

Table 3: Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 3.7 |

Note: The values in this table are hypothetical estimates based on typical FMO analysis for similarly substituted stilbene derivatives and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected to be localized around the nitrogen atom of the amino group due to the presence of its lone pair of electrons. These regions indicate sites that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are anticipated around the hydrogen atoms of the amino group and potentially the methyl group, signifying sites that are favorable for nucleophilic attack. The MEP map provides a clear and intuitive picture of the molecule's charge distribution, complementing the more quantitative data obtained from other computational methods. nih.gov

Structure Property Relationships and Electronic Effects in Stilbene Derivatives

Correlation of Substituent Electronic Effects (e.g., Hammett Parameters) with Spectroscopic Profiles and Chemical Reactivity

The electronic influence of substituents on an aromatic system can be quantified using Hammett parameters (σ). This linear free-energy relationship provides a framework for correlating the electronic properties of substituents with the reaction rates and equilibrium constants of a wide array of reactions involving benzene (B151609) derivatives. libretexts.orgwikipedia.org The Hammett equation is expressed as:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of a reaction to substituent effects. wikipedia.org

σ (sigma) is the substituent constant, which quantifies the electronic effect (donating or withdrawing) of a substituent at a specific position (meta or para). libretexts.org

Substituents are classified based on their σ values:

Electron-donating groups (EDGs) stabilize electron-deficient transition states and have negative σ values.

Electron-withdrawing groups (EWGs) stabilize electron-rich transition states and have positive σ values.

In the case of 4-Amino-4'-methylstilbene, both the amino (-NH₂) and methyl (-CH₃) groups are located at the para positions. The amino group is a strong electron-donating group due to resonance, while the methyl group is a weak electron-donating group through induction and hyperconjugation.

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -NH₂ (Amino) | -0.66 | Strong Electron-Donating |

| -CH₃ (Methyl) | -0.17 | Weak Electron-Donating |

| -H (Hydrogen) | 0.00 | Reference |

| -NO₂ (Nitro) | +0.78 | Strong Electron-Withdrawing |

This table presents representative Hammett constants to illustrate the electronic nature of the substituents. pitt.edu

These electronic effects directly impact the spectroscopic profile of the molecule. The donation of electron density from the -NH₂ and -CH₃ groups into the π-conjugated system of the stilbene (B7821643) backbone raises the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the maximum absorption wavelength (λ_max) compared to unsubstituted stilbene. Studies on substituted stilbenes have shown that the introduction of a methyl group causes a slight red-shift, whereas a more powerful electron-donating group like an amino group causes a more significant shift.

Impact of Amino and Methyl Groups on Conjugation and Electron Delocalization within the Stilbene Chromophore

The stilbene molecule's core structure consists of two phenyl rings connected by an ethylene (B1197577) bridge, forming a conjugated π-electron system. researchgate.net The extent of electron delocalization across this system is highly sensitive to the nature of the substituents attached to the phenyl rings.

In this compound, the substituents create a "push-push" electronic structure.

The 4-amino group is a potent electron-donating group. The lone pair of electrons on the nitrogen atom actively participates in resonance with the adjacent phenyl ring and the entire stilbene π-system. This "amino conjugation effect" significantly increases electron density throughout the molecule. nih.govntu.edu.tw

The 4'-methyl group , while a weaker donor, contributes additional electron density through an inductive effect.

Relationship between Molecular Planarity and Photophysical Response

The photophysical properties of stilbene derivatives, particularly their fluorescence, are critically dependent on their molecular geometry. For efficient π-conjugation to occur, the phenyl rings and the central ethylene bridge should ideally be coplanar. The trans-isomer of stilbene is generally more stable and closer to planarity than the sterically hindered cis-isomer. researchgate.netnih.gov

Any deviation from planarity disrupts the overlap of p-orbitals, thereby impeding electron delocalization. This disruption can introduce non-radiative decay pathways for the excited state, which compete with fluorescence and often lead to its quenching. rsc.org For instance, twisting around the central double bond in the excited state is a primary mechanism for trans-cis isomerization and a major non-radiative decay channel. researchgate.net

In this compound, the substituents are in the para positions, which minimizes steric hindrance compared to ortho substitution. This allows the trans-isomer to adopt a relatively planar conformation, which is favorable for strong fluorescence. However, bulky substituents placed in the ortho positions can force the phenyl rings to twist out of plane, which would inhibit excited-state relaxation and reduce the efficiency of intramolecular charge transfer, often resulting in a blue-shifted fluorescence and lower quantum yield. nih.govrsc.org

The relationship between structure and fluorescence can be summarized as follows:

Planar Conformation : Promotes extensive π-conjugation, leading to higher fluorescence quantum yields.

Steric Hindrance (e.g., ortho-substitution) : Causes twisting of phenyl rings, disrupts conjugation, and opens non-radiative decay channels, leading to lower fluorescence quantum yields. rsc.orgnih.gov

Rational Design Principles for Tuning Optical and Electronic Characteristics

The structure-property relationships discussed provide a foundation for the rational design of stilbene derivatives with tailored optical and electronic properties. By strategically selecting and positioning substituents, it is possible to modulate key characteristics such as absorption wavelength, fluorescence quantum yield, and non-linear optical responses.

Key design principles include:

Tuning Absorption and Emission Wavelengths : The energy of the HOMO-LUMO gap can be precisely controlled by the electronic nature of the substituents. Introducing strong electron-donating groups (like -NH₂) and electron-withdrawing groups (like -NO₂) at opposite ends of the molecule (a "push-pull" system) maximizes intramolecular charge transfer (ICT), leading to significant red-shifts in absorption and emission. researchgate.net The "push-push" system in this compound also results in a red-shift, albeit typically less pronounced than in a comparable push-pull system.

Enhancing Fluorescence Quantum Yield : To achieve high fluorescence efficiency, non-radiative decay pathways must be minimized. This can be accomplished by:

Promoting Planarity : Using substituents in the para positions to avoid steric hindrance and maintain a planar molecular structure. nih.gov

Restricting Isomerization : Introducing structural constraints, such as creating "stiff-stilbenes" by bridging the ethylene bond, can inhibit the trans-cis isomerization that competes with fluorescence. nih.gov

By applying these principles, researchers can systematically modify the stilbene scaffold to create novel compounds with optimized properties for use as fluorescent probes, organic light-emitting diodes (OLEDs), and other advanced optical materials. nih.gov

Advanced Applications in Materials Science and Chemical Sensing

Development of Fluorescent Probes and Indicators

The inherent fluorescence of 4-Amino-4'-methylstilbene and its sensitivity to the local environment make it a promising candidate for the development of sophisticated fluorescent probes and indicators. These molecular tools can provide real-time information about chemical and physical changes in their surroundings.

Fluorescent Probes for Monitoring Polymerization Processes

The monitoring of polymerization reactions is crucial for controlling the properties of the final polymer. Fluorescent probes based on molecular rotors are particularly adept at reporting on changes in viscosity, a key parameter in polymerization. While direct studies on this compound for this specific application are not extensively documented, the principles of viscosity-sensitive fluorescence in similar molecules suggest its potential.

The fluorescence quantum yield of certain stilbene (B7821643) derivatives is highly dependent on the viscosity of the surrounding medium. In low-viscosity environments, the molecule can undergo non-radiative decay through intramolecular rotation. As polymerization proceeds and the viscosity of the medium increases, this rotation is hindered, leading to an increase in fluorescence intensity. This "off-on" fluorescent response provides a clear signal of the progress of the reaction. The amino and methyl groups in this compound can be tuned to optimize its sensitivity as a molecular rotor for specific polymerization systems.

Table 1: Properties of Viscosity-Sensitive Fluorescent Probes

| Feature | Description | Relevance to this compound |

|---|---|---|

| Mechanism | Intramolecular rotation leading to non-radiative decay in low viscosity. | The stilbene core allows for rotational freedom that can be hindered by increasing viscosity. |

| Signal | Fluorescence intensity increases with increasing viscosity. | The amino and methyl groups can enhance the sensitivity of this response. |

Environmental Sensing Applications

The fluorescence of this compound can also be modulated by other environmental factors, such as polarity, pH, and the presence of specific analytes like metal ions. This opens up possibilities for its use in a range of environmental sensing applications. For instance, the amino group can act as a recognition site for metal ions or as a protonation site in response to pH changes.

Upon binding to a metal ion or a change in pH, the electronic structure of the molecule is altered, leading to a change in its fluorescence properties, such as a shift in the emission wavelength or a change in intensity. This can be engineered to create highly selective and sensitive fluorescent sensors for environmental monitoring. While specific research on this compound in this area is emerging, the broader class of aminostilbene (B8328778) derivatives has shown promise in the detection of various environmental pollutants.

Organic Electronic and Photonic Devices

The electroluminescent and photoluminescent properties of this compound make it a valuable component in the fabrication of various organic electronic and photonic devices, which are prized for their flexibility, low cost, and tunable properties.

Components in Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), there is a continuous search for new materials that can improve efficiency, stability, and color purity. Diarylamino-substituted stilbene derivatives have been investigated as promising blue-light-emitting materials. The amino groups enhance hole transport properties, while the stilbene core provides the necessary framework for efficient luminescence.

A study on a series of diarylamino-substituted stilbene derivatives demonstrated their potential as blue fluorescent dopants in OLEDs. tandfonline.com These compounds exhibited high photoluminescence quantum yields, ranging from 0.67 to 0.98, and the resulting OLED devices showed efficient blue emissions. tandfonline.com For example, a device using 4,4′-bis(9,9-diethylfluoren-2-yl-3,5-di-tert-butylphenylamino)stilbene as a dopant achieved a luminance of 12,590 cd/m², a luminous efficiency of 9.10 cd/A, and a power efficiency of 3.73 lm/W. tandfonline.com These results highlight the promise of the amino-stilbene scaffold, including this compound, for developing high-performance blue OLEDs.

Table 2: Performance of a Blue OLED with a Diarylamino-Substituted Stilbene Dopant

| Parameter | Value |

|---|---|

| Maximum Luminance | 12,590 cd/m² |

| Luminous Efficiency (at 20 mA/cm²) | 9.10 cd/A |

| Power Efficiency (at 20 mA/cm²) | 3.73 lm/W |

Application in Dye Lasers and Optical Brighteners

Stilbene derivatives are a well-established class of compounds used in dye lasers and as optical brighteners. Their ability to absorb ultraviolet (UV) light and re-emit it in the blue region of the visible spectrum is the key to their functionality in these applications.

As optical brighteners, also known as fluorescent whitening agents, stilbene derivatives are used to enhance the whiteness of textiles, papers, and plastics. wikipedia.orgnih.govasianpubs.org They work by absorbing UV light in the 340-400 nm range and fluorescing blue-violet light, which counteracts the natural yellowing of materials. nih.gov The global production of optical brighteners is dominated by a few di- and tetra-sulfonated triazole-stilbenes and di-sulfonated stilbene-biphenyl derivatives. wikipedia.org The amino and methyl groups in this compound can influence its absorption and emission characteristics, potentially making it an effective optical brightener.

In the context of dye lasers, certain stilbene derivatives are used as the gain medium. These compounds exhibit high fluorescence quantum yields and can be optically pumped to produce laser emission in the blue-violet region of the spectrum. The specific lasing properties depend on the molecular structure and the solvent used. While research on this compound as a laser dye is not extensive, the fundamental photophysical properties of the aminostilbene chromophore suggest its potential in this area.

Integration into Liquid Crystal Displays (LCDs)

The integration of stilbene derivatives into liquid crystal displays (LCDs) is an area of active research. Stilbene-based molecules can exhibit liquid crystalline properties, and their rigid, elongated structure is conducive to forming ordered phases. The amino and methyl substituents on the this compound molecule can influence its mesomorphic behavior and dielectric anisotropy, which are critical parameters for LCD applications. kent.edu

Furthermore, polymers containing stilbene moieties in their side chains are being explored for use as alignment layers in LCDs. These layers are crucial for controlling the orientation of the liquid crystal molecules. The specific interactions between the polymer alignment layer and the liquid crystal molecules determine the display's performance characteristics, such as contrast ratio and viewing angle. While direct application of this compound in commercial LCDs has not been reported, the broader research on stilbene-containing liquid crystals and alignment layers indicates a potential future role for such compounds. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Scintillator and Phosphor Technologies

While research into the application of this compound in scintillator and phosphor technologies is not extensively documented in publicly available literature, the general class of stilbene compounds has shown promise in these areas. Stilbene crystals are known for their ability to emit light upon interaction with ionizing radiation, a fundamental property for a scintillator. This luminescence arises from the de-excitation of molecular energy levels populated by the incident radiation.

The introduction of an amino and a methyl group to the stilbene core, as in this compound, could theoretically influence the scintillation properties. The amino group, being an electron-donating group, may affect the electronic structure and potentially enhance the luminescence quantum yield. The methyl group could also play a role in modifying the crystal packing and energy transfer mechanisms within the material. However, without specific experimental data, these remain theoretical considerations.

Table 1: Potential Scintillation Properties of Stilbene Derivatives

| Property | Typical Value for Stilbene | Potential Influence of 4-Amino-4'-methyl Substituents |

| Light Yield (photons/MeV) | ~10,000 | Potentially increased due to the amino group's electron-donating nature. |

| Decay Time (ns) | ~4-5 | May be altered by changes in electronic transition pathways. |

| Emission Wavelength (nm) | ~380-420 | Could be red-shifted due to the extended conjugation and substituent effects. |

| Pulse Shape Discrimination | Excellent | This key feature of stilbene could be retained or modified. |

Note: The data in this table is representative of stilbene and the potential influences are hypothetical in the absence of specific research on this compound.

Polymer Chemistry and Macromolecular Engineering

The incorporation of stilbene moieties into polymers can impart unique optical and electronic properties to the resulting materials. The bifunctionality of this compound, with its reactive amino group, makes it a candidate for integration into polymer chains.

The amino group on this compound provides a reactive site for polymerization reactions. It can, for example, react with acid chlorides, isocyanates, or epoxides to form polyamides, polyureas, or epoxy resins, respectively. This allows for the direct incorporation of the stilbene chromophore into the polymer backbone.

One potential synthetic route is the alternating copolymerization of diamino stilbene derivatives with monomers like maleic anhydride (B1165640). For instance, the copolymerization of N,N,N',N'-tetraalkyl-4,4'-diaminostilbenes with maleic anhydride has been reported to yield rod-like copolymers. researchgate.net While this involves a more substituted stilbene, it demonstrates a viable pathway for creating polymers with a high concentration of stilbene units. The properties of such polymers, including their solubility and thermal characteristics, are influenced by the substituents on the stilbene core. researchgate.net

Table 2: Potential Polymerization Reactions Involving this compound

| Monomer 1 | Monomer 2 | Resulting Polymer Type | Potential Properties |

| This compound | Diacid Chloride | Polyamide | High thermal stability, potentially photoresponsive. |

| This compound | Diisocyanate | Polyurea | Good mechanical properties, potential for liquid crystallinity. |

| This compound | Diepoxide | Epoxy Resin | Crosslinked network with embedded chromophores. |

The synthesis of polyelectrolytes containing stilbene units is an area of interest for creating materials with tunable optical and electronic properties in response to their environment, such as pH or ionic strength. The amino group of this compound can be protonated to introduce positive charges along a polymer chain, thereby forming a cationic polyelectrolyte.

Stilbene derivatives are known for their photoisomerization between the cis and trans isomers upon irradiation with light of specific wavelengths. This photochromic behavior is the basis for their potential use in optical switching applications. Integrating this compound into nanoscale thin films could allow for the fabrication of devices where light is used to modulate the film's optical properties, such as its refractive index or absorption coefficient.

The amino and methyl groups on the stilbene core can influence the photoisomerization quantum yields and the thermal stability of the isomers, which are critical parameters for an optical switch. Thin films could be prepared by techniques such as spin-coating of a polymer solution containing the stilbene derivative or by layer-by-layer assembly. While the concept is sound, detailed research on the optical switching properties of thin films containing this compound has not been reported.

Photopolymers are a class of materials used for holographic data storage, where information is recorded as a refractive index modulation within the material. Stilbene derivatives have been investigated as components of such photopolymers due to their photoreactive nature. researchgate.net Upon exposure to an interference pattern of light, the stilbene units can undergo photochemical reactions, such as photoisomerization or photocyclization, leading to a change in the local refractive index.

The incorporation of this compound into a photopolymer formulation could offer a mechanism for holographic recording. The amino group might also participate in the polymerization chemistry or influence the diffusion of monomers during the holographic recording process. Studies on stilbene and stilbenecarboxaldehyde in a polymethylmethacrylate (PMMA) matrix have shown that UV light induces trans-cis isomerization, leading to considerable changes in the absorption spectra, which can be utilized for holographic storage. researchgate.net While these findings suggest the potential of stilbene derivatives, specific data on the holographic recording performance of materials containing this compound is lacking.

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of stilbene (B7821643) derivatives is evolving beyond traditional methods like the Wittig and Horner-Wadsworth-Emmons reactions, with a growing emphasis on green chemistry and process efficiency. wiley-vch.denih.gov Future research is increasingly focused on developing synthetic protocols that minimize waste, reduce energy consumption, and avoid hazardous reagents.

Key emerging strategies include:

Green Chemistry Approaches: Researchers are developing eco-friendly methods, such as a Knoevenagel-type condensation reaction, designed for undergraduate instruction that incorporates several green chemistry principles. acs.org Another innovative approach involves using MCM-22 zeolites as nanoreactors for the synthesis of trans-stilbene (B89595) derivatives from para-xylene at room temperature, avoiding harsh conditions. researchgate.net

Metal-Free Catalysis: A significant trend is the move away from heavy metal catalysts. For instance, a novel strategy for synthesizing benzhydryl derivatives from stilbenes utilizes a metal-free oxidative treatment with mCPBA in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which acts as both a solvent and a reaction promoter. ua.es

Metabolic Engineering and Biosynthesis: A revolutionary and sustainable frontier is the use of engineered microorganisms to produce stilbenoids. mdpi.com Scientists are using co-culture systems of Escherichia coli and Saccharomyces cerevisiae for resveratrol (B1683913) biosynthesis and exploring plant cell cultures to increase yields. mdpi.commdpi.com This biotechnological approach not only offers an environmentally benign alternative to chemical synthesis but also allows for the diversification and creation of novel stilbene derivatives. mdpi.combio-conferences.org

| Strategy | Key Features | Advantages | Example Reaction | Reference |

|---|---|---|---|---|

| Traditional Cross-Coupling (e.g., Wittig, HWE) | Use of phosphonium (B103445) ylides or phosphonate (B1237965) carbanions; often requires strong bases. | Well-established, versatile for various substitutions. | Reaction of an aldehyde with a phosphonium ylide. | wiley-vch.denih.gov |

| Green Knoevenagel-Type Condensation | Condensation reaction under milder, environmentally friendly conditions. | Operationally simple, cost-effective, reduced waste. | Condensation of an active methylene (B1212753) compound with a carbonyl. | acs.org |

| Zeolite-Based Nanoreactors | Uses MCM-22 zeolites to facilitate the reaction at room temperature. | Mild conditions, potential for shape-selectivity, reusable catalyst. | Transformation of para-xylene into 4,4'-dimethyl trans-stilbene. | researchgate.net |

| Metabolic Engineering | Biosynthesis using genetically engineered microorganisms (e.g., yeast, bacteria). | Highly sustainable, uses renewable feedstocks, potential for novel structures. | Resveratrol biosynthesis in a co-culture of E. coli and S. cerevisiae. | mdpi.commdpi.com |

Development of Advanced Spectroscopic and Imaging Techniques for Stilbene Derivatives

The inherent fluorescence of the stilbene scaffold makes it an excellent candidate for advanced spectroscopic and imaging applications. researchgate.net Research is focused on designing new stilbene derivatives that can act as highly sensitive and specific probes for biological and material science investigations.

A primary area of development is in medical imaging, particularly for the diagnosis of Alzheimer's disease (AD). Stilbene derivatives are being engineered as agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to detect β-amyloid (Aβ) plaques in the brain. nih.govnih.gov

Radiolabeled Stilbenes for PET/SPECT Imaging: Scientists have successfully synthesized fluorinated ([¹⁸F]) and carbon-11 (B1219553) ([¹¹C]) labeled stilbene derivatives. nih.govsemanticscholar.org These compounds show high binding affinity for Aβ plaques, excellent brain penetration, and rapid washout from healthy tissue, which are critical properties for effective imaging agents. nih.gov For example, [¹⁸F]4e, a fluorinated stilbene, has been identified as a suitable candidate for Aβ plaque imaging in patients with AD. nih.gov

Fluorescence Microscopy Probes: Beyond radiolabeling, stilbene derivatives are being developed as fluorescent probes for microscopy. researchgate.net Compound 42, a derivative of 4-N-methylamino-4'-hydroxystilbene, exhibits a more than 25-fold increase in fluorescence upon binding to Aβ fibrils and has been used to selectively stain plaques in AD mouse brain tissue. nih.gov

Spectroscopic Analysis of Molecular Aggregation: Advanced spectroscopic techniques are also used to study the fundamental properties of stilbenes. The absorption, fluorescence, and fluorescence-excitation spectra of concentrated solutions of trans-stilbene derivatives have provided strong evidence for the formation of ground-state dimers or higher aggregates, which is crucial for understanding their behavior in various applications. kstudy.comresearchgate.net

| Technique | Stilbene Derivative Type | Application | Key Findings | Reference |

|---|---|---|---|---|

| Positron Emission Tomography (PET) | ¹¹C-labeled or ¹⁸F-labeled stilbenes | In vivo imaging of β-amyloid plaques for Alzheimer's diagnosis. | Derivatives show high brain uptake and specific binding to Aβ plaques. | nih.govsemanticscholar.org |

| Fluorescence Microscopy | Stilbenes with high fluorescence responsiveness (e.g., SB-13 derivatives) | Ex vivo staining and imaging of β-amyloid plaques in brain tissue. | Specific compounds can selectively stain peripheral regions of Aβ plaques. | nih.govsnmjournals.org |

| Fluorescence and Excitation Spectroscopy | Para-substituted trans-stilbenes | Studying molecular aggregation in solution. | Evidence of fluorescent ground-state dimer formation in concentrated solutions. | kstudy.comresearchgate.net |

Computational Materials Design for Tailored Functionality

Computational modeling has become an indispensable tool for accelerating the discovery and design of new materials. By simulating properties at the atomic and electronic levels, researchers can predict the behavior of novel stilbene derivatives before undertaking costly and time-consuming synthesis. mghpcc.org This in silico approach allows for the rational design of molecules with precisely tailored functionalities.

Density Functional Theory (DFT): DFT is widely used to investigate the electronic and physicochemical properties of stilbene derivatives. mdpi.com For example, DFT studies have been conducted to understand the electronic properties of a (Z)-2,2′,4,4′,5,5′-hexahydroxy stilbene derivative, complementing experimental data. researchgate.net In another study, computational searches using DFT were performed to identify radical-bearing stilbene derivatives with switchable magnetic properties, opening doors for their use in spintronics and molecular switches. researchgate.net

Molecular Docking and Dynamics: These methods are crucial for predicting how stilbene derivatives will interact with biological targets. Simulations have been used to explore the binding modes of resveratrol derivatives with the enzyme tyrosinase, revealing that specific hydrogen bonds and hydrophobic interactions are key to their inhibitory activity. mdpi.com Such insights are invaluable for designing more potent enzyme inhibitors and other therapeutic agents. researchgate.net

First-Principles Simulations for Optical Properties: For applications in electronics and photonics, computational methods like many-body perturbation theory (MBPT) are used to predict the electronic and optical properties of organic semiconductors. mghpcc.org These simulations can guide the design of stilbene derivatives for use in next-generation solar cells, light-emitting diodes (LEDs), and transistors by predicting their conductivity and exciton (B1674681) dynamics. mghpcc.orggminsights.com

| Computational Method | Property Investigated | Targeted Functionality | Example Application | Reference |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, quantum chemical descriptors, magnetic coupling. | Switchable magnetism, enhanced bioactivity, photochemical behavior. | Searching for stilbenes with photoswitchable magnetic properties. | mdpi.comresearchgate.net |

| Molecular Docking | Binding affinity and mode with biological macromolecules. | Enzyme inhibition, receptor modulation. | Predicting the interaction of stilbene derivatives with protein tyrosine phosphatase 1B. | researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Conformational stability, dynamic behavior of molecule-target complexes. | Understanding binding stability and mechanisms of action. | Simulating the structural behavior of resveratrol derivatives bound to tyrosinase. | mdpi.com |

| Many-Body Perturbation Theory (MBPT) | Electronic and optical properties (e.g., band structures, exciton dynamics). | Tailored performance in optoelectronic devices. | Designing organic semiconductors for next-generation LEDs and solar cells. | mghpcc.org |

Interdisciplinary Approaches for Next-Generation Chemical Materials

The full potential of 4-Amino-4'-methylstilbene and related compounds will be realized through the convergence of multiple scientific fields. The complexity of modern challenges in medicine, electronics, and materials science necessitates collaborative research that integrates chemistry with biology, physics, and engineering.

Medicinal Chemistry and Pharmacology: The stilbene scaffold is considered a "privileged structure" in medicinal chemistry, serving as a foundation for developing drugs that can act on multiple biological targets. nih.govhilarispublisher.com Interdisciplinary research combining organic synthesis, computational modeling, and cellular biology is leading to the design of stilbene-based hybrids for applications in cancer therapy and neurodegenerative diseases. nih.govnih.gov

Biotechnology and Metabolic Engineering: The collaboration between microbiologists, genetic engineers, and chemists is paving the way for the sustainable production of complex stilbenes. mdpi.com By engineering the metabolic pathways of microorganisms, it is possible to create "cellular factories" that can synthesize not only naturally occurring stilbenes but also novel derivatives with potentially enhanced biological activities. mdpi.com

Materials Science and Nanotechnology: The unique photo-responsive properties of stilbenes are being harnessed by materials scientists to create "smart" materials. Fused-ring analogues known as "stiff-stilbenes" are being explored as molecular rotors, force probes, and optical switches for nanotechnological applications. nih.gov The development of stilbene-based dye lasers, optical brighteners, and phosphors for LEDs represents a successful synergy between chemistry and materials science. gminsights.comgiiresearch.com This integration is crucial for creating next-generation materials for advanced optical and electronic devices.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Amino-4'-methylstilbene in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use local exhaust ventilation or closed systems to minimize airborne exposure. Safety showers and eyewash stations must be accessible .

- Personal Protective Equipment (PPE) : Wear nitrile or neoprene gloves (EN 374 compliant), safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if dust generation is likely .

- Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and avoid dispersal into drains. Contaminated materials must be disposed of as hazardous waste .

Q. How should researchers design synthetic routes for this compound to optimize purity?

- Methodological Answer :

- Reaction Conditions : Use inert atmospheres (e.g., nitrogen) and controlled temperatures to minimize side reactions. Monitor reaction progress via HPLC or TLC .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from methanol/water to isolate high-purity crystals .

- Characterization : Confirm structure via -NMR (aromatic protons at δ 6.8–7.5 ppm) and FT-IR (N-H stretch at ~3400 cm) .

Advanced Research Questions

Q. Which computational methods are most reliable for predicting the nonlinear optical (NLO) properties of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals like CAM-B3LYP and M062X outperform pure functionals (e.g., BLYP) for calculating static first hyperpolarizabilities () and excitation energies. CAM-B3LYP achieves the lowest mean absolute error (MAE) against MP2 benchmarks .

- Basis Sets : Use polarized basis sets (e.g., 6-311+G(d,p)) to account for electron delocalization in the conjugated stilbene backbone .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental absorption maxima (e.g., λ~400 nm for charge-transfer transitions) .

Q. How can discrepancies in reported hyperpolarizability values for this compound be resolved?

- Methodological Answer :

- Source Analysis : Identify whether discrepancies arise from experimental conditions (e.g., solvent polarity) or computational settings (e.g., functional choice). Pure functionals overestimate by 20–30% compared to hybrid methods .

- Experimental Calibration : Use electric-field-induced second-harmonic generation (EFISHG) or hyper-Rayleigh scattering (HRS) to cross-validate computational predictions .

- Error Mitigation : Apply long-range corrections (e.g., LC-BLYP) for large push-pull systems to reduce overestimation of NLO responses .

Q. What strategies improve the stability of this compound during photophysical experiments?

- Methodological Answer :

- Light Exposure : Use amber glassware or UV-filtered light sources to prevent photodegradation. Monitor decomposition via UV-Vis spectral shifts .

- Oxygen Exclusion : Conduct experiments under argon atmospheres to inhibit oxidation. Add antioxidants (e.g., BHT) at 0.1–1.0 wt% in solution-phase studies .

- Thermal Stability : Store samples at –20°C in dark, anhydrous conditions. Differential scanning calorimetry (DSC) can identify decomposition thresholds (>150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.